molecular formula C14H18O3 B14010314 2-(1-Hydroxycyclopentyl)-2-phenylpropanoic acid CAS No. 7465-33-0

2-(1-Hydroxycyclopentyl)-2-phenylpropanoic acid

Katalognummer: B14010314
CAS-Nummer: 7465-33-0
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: CBGJVRRVEACAJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Hydroxycyclopentyl)-2-phenylpropanoic acid is an organic compound with the molecular formula C13H16O3 It is characterized by a cyclopentyl ring attached to a phenylpropanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclopentyl)-2-phenylpropanoic acid typically involves the reaction of cyclopentanone with phenylacetic acid under specific conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with cyclopentanone to form the intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Hydroxycyclopentyl)-2-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(1-Hydroxycyclopentyl)-2-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 2-(1-Hydroxycyclopentyl)-2-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating binding to active sites and influencing biological activity. The compound may modulate signaling pathways, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1-Hydroxycyclopentyl)-2-phenylpropanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyclopentyl ring and a phenylpropanoic acid moiety sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications .

Eigenschaften

CAS-Nummer

7465-33-0

Molekularformel

C14H18O3

Molekulargewicht

234.29 g/mol

IUPAC-Name

2-(1-hydroxycyclopentyl)-2-phenylpropanoic acid

InChI

InChI=1S/C14H18O3/c1-13(12(15)16,11-7-3-2-4-8-11)14(17)9-5-6-10-14/h2-4,7-8,17H,5-6,9-10H2,1H3,(H,15,16)

InChI-Schlüssel

CBGJVRRVEACAJP-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)(C(=O)O)C2(CCCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.